molecular formula C10H9FO3 B14775282 Methyl 4-fluoro-3-formyl-5-methylbenzoate

Methyl 4-fluoro-3-formyl-5-methylbenzoate

Cat. No.: B14775282
M. Wt: 196.17 g/mol
InChI Key: WIXFTNYPIYZPRO-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-formyl-5-methylbenzoate is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol It is a derivative of benzoic acid and contains a fluorine atom, a formyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-formyl-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoro-3-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-formyl-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-3-formyl-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-formyl-5-methylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-formylbenzoate
  • Methyl 4-fluoro-5-methylbenzoate
  • Methyl 3-formyl-5-methylbenzoate

Uniqueness

Methyl 4-fluoro-3-formyl-5-methylbenzoate is unique due to the presence of both a fluorine atom and a formyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 4-fluoro-3-formyl-5-methylbenzoate

InChI

InChI=1S/C10H9FO3/c1-6-3-7(10(13)14-2)4-8(5-12)9(6)11/h3-5H,1-2H3

InChI Key

WIXFTNYPIYZPRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)C(=O)OC

Origin of Product

United States

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